REACTION_CXSMILES
|
C(#N)C.[Br:4][C:5]1[CH:6]=[CH:7][C:8]([F:22])=[C:9]([CH:11](Cl)[C:12]2[S:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[CH:16]=2)[CH:10]=1.[BH4-].[Na+].[OH-].[Na+]>O>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([F:22])=[C:9]([CH:10]=1)[CH2:11][C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[CH:16]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
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|
Quantity
|
265.69 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(C=1SC2=C(C1)C=CC=C2)Cl)F
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Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
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|
Quantity
|
14.9 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
by stirring at 24.1 to 67.5° C. for 17.5 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
To the reaction mixture were added
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Type
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EXTRACTION
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Details
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36% hydrochloric acid (340.5 g), water (1,260 ml) and toluene (1,260 ml), and extraction
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Type
|
WASH
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Details
|
The organic layer was washed with a 5% aqueous sodium hydrogencarbonate solution (1,260 ml)
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Type
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DISTILLATION
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Details
|
subjected to vacuum distillation
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Type
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CUSTOM
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Details
|
to distil off the solvent
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Type
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ADDITION
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Details
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To the residue were added 2-propanol (378 ml) and methanol (756 ml)
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Type
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DISSOLUTION
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Details
|
the residue was dissolved
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Type
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TEMPERATURE
|
Details
|
with heating
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Type
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ADDITION
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Details
|
To the solution was added, as a seed crystal, 2.7 g of the 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene
|
Type
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CUSTOM
|
Details
|
produced by the method of Reference Example 2, at 39.7° C.
|
Type
|
STIRRING
|
Details
|
by stirring at 0.7 to 5.0° C. for 13 hours
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
The separated-out crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (251 ml)
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
17.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(CC=2SC3=C(C2)C=CC=C3)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 194.05 g | |
YIELD: PERCENTYIELD | 80.9% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |